3-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile
Overview
Description
3-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is a chemical compound with the molecular formula C17H15N3S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile typically involves the reaction of 1-ethyl-1H-benzimidazole-2-thiol with a suitable benzyl halide under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other benzimidazole derivatives. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Fenbendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
Uniqueness
3-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is unique due to the presence of the nitrile group and the ethyl substituent on the benzimidazole ring. These structural features may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
3-[(1-ethylbenzimidazol-2-yl)sulfanylmethyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-2-20-16-9-4-3-8-15(16)19-17(20)21-12-14-7-5-6-13(10-14)11-18/h3-10H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDZTTOYPRNYNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=CC(=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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